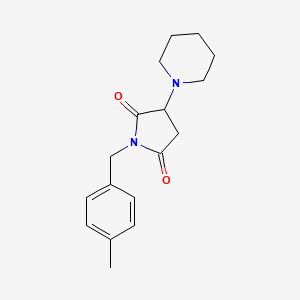
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
The synthesis and exploration of structure-activity relationships (SAR) of urea derivatives have been a significant area of research. For instance, compounds similar to the one mentioned have been studied for their potential as neuropeptide Y5 receptor antagonists, with modifications to their structure to enhance in vitro potency, leading to the identification of potent compounds for further investigation (Fotsch et al., 2001).
Biochemical Evaluation and Inhibitory Activities
Another study focused on the synthesis and biochemical evaluation of flexible urea derivatives as novel acetylcholinesterase inhibitors. This research aimed to optimize the spacer length linking pharmacophoric moieties, indicating the importance of conformational flexibility and correct substitution for achieving high inhibitory activities (Vidaluc et al., 1995).
Fluorescent Probe Development
Research into the development of fluorescent probes for the detection of metal ions highlights the versatility of urea derivatives. A novel fluorescent sensor based on a urea derivative demonstrated high selectivity and sensitivity for Al3+ ions, showcasing the potential for bioimaging applications (Wang et al., 2017).
Hydrogel Formation and Material Science Applications
The ability of urea derivatives to form hydrogels in response to specific stimuli has been studied, with findings indicating that the rheology and morphology of gels can be tuned through anion identity. This research opens pathways for designing materials with specific physical properties (Lloyd & Steed, 2011).
Hydrophobicity and Hydrophilicity Analysis
Investigations into the hydrophobicity and hydrophilicity of molecules containing urea groups have provided insights into how methyl groups, when attached to an N atom, influence these properties. Such studies contribute to a deeper understanding of molecular interactions in various environments (Koga et al., 2011).
Propriétés
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(17-10-13-5-3-9-21-13)18-11-16(20)8-7-12-4-1-2-6-14(12)16/h1-6,9,20H,7-8,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUGPMRSSITTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)NCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
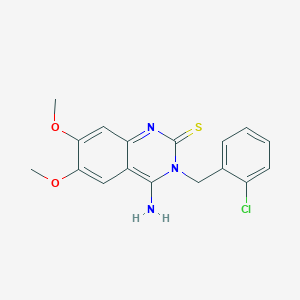
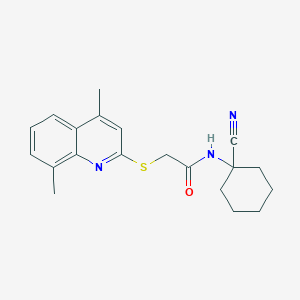
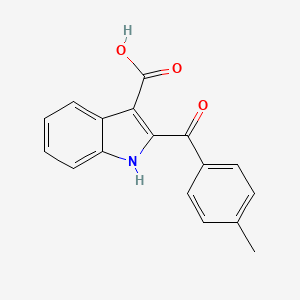
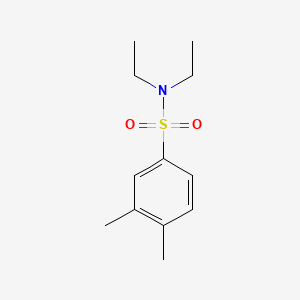
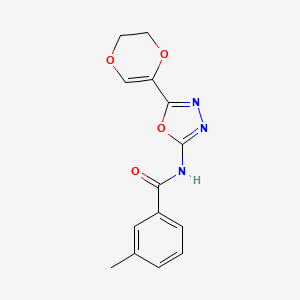
![3-[(3,4-dimethoxyphenyl)methyl]-7-(morpholine-4-sulfonyl)-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2834847.png)

![{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2834852.png)
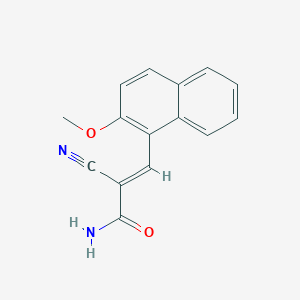
![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2834857.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2834859.png)
